1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1019152-49-8
Cat. No.: VC4338503
Molecular Formula: C25H25N3O4
Molecular Weight: 431.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019152-49-8 |
|---|---|
| Molecular Formula | C25H25N3O4 |
| Molecular Weight | 431.492 |
| IUPAC Name | 1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H25N3O4/c1-16-9-11-18(12-10-16)23-26-21(17(2)32-23)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-31-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3 |
| Standard InChI Key | RSDKFZGRFMQOJR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Introduction
1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound incorporates both oxazole and tetrahydrofuran moieties, which contribute to its intricate structure and potential applications in drug development.
Synthesis Methods
The synthesis of 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione involves several key steps:
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Initial Formation: The process often starts with the preparation of key intermediates, such as oxazole and tetrahydrofuran derivatives.
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Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to attach these moieties to the quinazoline backbone.
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Final Assembly: The final steps involve the assembly of the complete molecule through careful optimization of reaction conditions to maximize yield and purity.
Biological Activities and Potential Applications
Quinazoline derivatives, including this compound, have been studied for their potential as inhibitors of various biological targets, such as enzymes or receptors involved in disease pathways. They may act by binding to active sites on target proteins, modulating their activity, and leading to therapeutic outcomes like reduced cell proliferation or apoptosis in cancer cells.
| Biological Activity | Potential Application |
|---|---|
| Anticancer Properties | Inhibition of cancer cell growth. |
| Anti-inflammatory Effects | Treatment of inflammatory diseases. |
| Antimicrobial Properties | Development of antimicrobial agents. |
Chemical Reactions and Modifications
The compound can undergo various chemical reactions to modify its structure and enhance its biological activity or solubility. These reactions include:
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Substitution Reactions: Involving the replacement of functional groups to alter the compound's properties.
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Coupling Reactions: Further modifications using palladium-catalyzed reactions to add or modify moieties.
Analytical Techniques for Characterization
To characterize the physical and chemical properties of 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed.
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